3-Bromo-4-fluoronitrobenzene
Description
Significance of Halogenated Nitroarenes in Contemporary Organic Chemistry
Halogenated nitroarenes are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and at least one nitro group. ontosight.ai These structural motifs are of profound importance in contemporary organic chemistry due to the unique reactivity they impart to the aromatic system. ontosight.ai
The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. This electronic effect makes the ring susceptible to nucleophilic aromatic substitution, a powerful reaction for forming new carbon-heteroatom and carbon-carbon bonds. ontosight.aiwikipedia.org The presence of halogen atoms further modulates the reactivity of the ring. Halogens, being electronegative, also withdraw electron density, yet they can also act as leaving groups in various substitution reactions. libretexts.org This dual functionality provides chemists with a handle to selectively modify the aromatic core.
The strategic placement of halogens and nitro groups on an aromatic ring allows for regioselective transformations, a key aspect in the synthesis of complex target molecules. For instance, the presence of a nitro group can direct incoming nucleophiles to specific positions on the ring. wikipedia.org This controlled reactivity is crucial in the construction of pharmaceutical intermediates and other fine chemicals where precise molecular architecture is paramount.
Furthermore, halogenated compounds are prevalent in a wide array of industrial applications, including pharmaceuticals, agrochemicals, and polymers. ontosight.aitecamgroup.com The incorporation of halogens can enhance the biological activity and metabolic stability of drug candidates. unacademy.com Therefore, the study and utilization of halogenated nitroarenes as synthetic intermediates are central to the advancement of these fields.
Scope and Research Objectives Pertaining to 3-Bromo-4-fluoronitrobenzene
This compound is a specific halogenated nitroarene that has garnered significant attention in chemical research. Its molecular structure, featuring a nitro group, a bromine atom, and a fluorine atom on a benzene (B151609) ring, presents a unique combination of reactive sites.
The primary research objectives concerning this compound revolve around its utility as a versatile building block in organic synthesis. Key areas of investigation include:
Synthesis and Functionalization: Developing efficient and scalable methods for the synthesis of this compound is a continuous effort. One documented method involves the bromination of 4-fluoronitrobenzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, which can achieve high yields. researchgate.net Another approach utilizes the reaction of p-fluoro-nitrobenzene with bromine and silver sulfate (B86663) in concentrated sulfuric acid. prepchem.com Researchers are also exploring its subsequent functionalization through various chemical transformations. The differential reactivity of the bromine and fluorine atoms, along with the influence of the nitro group, allows for a stepwise and selective introduction of other functional groups.
Nucleophilic Aromatic Substitution (SNA_r) Reactions: The electron-deficient nature of the aromatic ring, due to the nitro and fluoro substituents, makes this compound an excellent substrate for SNAr reactions. Research focuses on displacing the fluorine atom with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted nitroaromatic compounds. These products can then be further elaborated, for instance, by reducing the nitro group to an amine, opening pathways to various heterocyclic systems.
Cross-Coupling Reactions: The bromo substituent in this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Research in this area aims to optimize reaction conditions and expand the scope of coupling partners to access novel compounds with potential applications in materials science and medicinal chemistry.
Synthesis of Biologically Active Molecules: A significant driver for research on this compound is its potential as a precursor to biologically active molecules. The substituted anilines and other derivatives that can be synthesized from this starting material are common motifs in pharmaceuticals and agrochemicals. For example, related compounds like 3-chloro-4-fluoroaniline, derived from 3-chloro-4-fluoronitrobenzene (B104753), are valuable intermediates for herbicides. google.com Research efforts are directed towards the design and synthesis of new compounds with potential therapeutic or pesticidal properties.
In essence, the research landscape for this compound is rich and varied, driven by its fundamental chemical reactivity and its potential to contribute to the development of valuable and complex chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWMTDSAMOCUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220375 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-45-1 | |
| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
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| Record name | 2-Bromo-1-fluoro-4-nitrobenzene | |
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| Record name | 2-bromo-1-fluoro-4-nitrobenzene | |
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Synthetic Methodologies for 3 Bromo 4 Fluoronitrobenzene
Classical Approaches for Aryl Bromination and Nitration
Classical methods for aryl functionalization remain fundamental in the synthesis of substituted aromatic compounds like 3-bromo-4-fluoronitrobenzene. These approaches, centered around electrophilic aromatic substitution, provide reliable pathways to the desired product.
A common and direct route to this compound involves the bromination of 4-fluoronitrobenzene. This process requires the generation of a strong electrophile to attack the electron-deficient aromatic ring.
Electrophilic aromatic substitution is the cornerstone for the synthesis of many aryl bromides. nih.gov This type of reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. msu.edu In the case of brominating 4-fluoronitrobenzene, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. pressbooks.pub Aromatic rings are generally less reactive towards electrophiles than alkenes because a substitution reaction preserves the stability of the aromatic system. pressbooks.publibretexts.org The reaction typically proceeds via a two-step mechanism. First, the electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. msu.edupressbooks.pub In the second step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. msu.edu Due to the presence of the deactivating nitro group, the benzene ring in 4-fluoronitrobenzene is electron-deficient, making it less reactive. Therefore, a catalyst is often required to polarize the brominating agent and generate a more potent electrophile, such as a Br+ equivalent. pressbooks.publibretexts.org
The position of the incoming bromine atom during the electrophilic substitution on 4-fluoronitrobenzene is controlled by the directing effects of the existing substituents, the fluorine atom and the nitro group. Substituents on a benzene ring influence the reaction rate and the position of the new substituent. youtube.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com
In 4-fluoronitrobenzene, the fluorine atom is an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. msu.eduyoutube.com The fluorine atom, despite being electron-withdrawing inductively, has lone pairs of electrons that can be donated through resonance, thus activating the ortho and para positions relative to the meta positions. The nitro group strongly withdraws electron density from the ring, deactivating all positions, but the deactivation is strongest at the ortho and para positions. Therefore, the incoming electrophile will preferentially attack the position that is meta to the nitro group and ortho to the fluorine atom, which is the C-3 position. This leads to the regioselective formation of this compound.
The choice of brominating agent is crucial for successfully synthesizing this compound, especially given the deactivated nature of the starting material, 4-fluoronitrobenzene.
N -Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of electron-rich aromatic compounds like phenols and anilines. wikipedia.org It can also be used for aromatic compounds that are less reactive, often requiring an acid catalyst to enhance the electrophilicity of the bromine. youtube.com For instance, the bromination of acetanilide (B955) using NBS proceeds in the presence of a catalytic amount of acid. youtube.com In some applications, using N-bromosuccinimide with silica (B1680970) gel has been shown to be effective for regioselective electrophilic aromatic brominations. nih.govresearchgate.net One study highlighted a method using the organic dye erythrosine B as a visible-light photo-oxidative catalyst to increase the electrophilicity of NBS for the bromination of various arenes. alfa-chemistry.com Another approach involves using NBS in the presence of mandelic acid as a catalyst under aqueous conditions. organic-chemistry.org
Sodium bromate (B103136) (NaBrO₃) is a powerful brominating agent, particularly effective for aromatic compounds that possess deactivating substituents. acs.orgresearchgate.net The reaction is typically carried out by adding a strong acid, like sulfuric acid, to an aqueous solution containing the substrate and the bromate salt. acs.orgresearchgate.net This process generates the active brominating species in situ. This method has been successfully applied to brominate substrates like nitrobenzene (B124822) and is noted to be especially useful for the bromination of disubstituted benzenes such as 4-fluoronitrobenzene, yielding the product in high yields (85-98%). acs.orgresearchgate.net A key advantage of using sodium bromate is that it is a solid, which is easier to handle than liquid bromine, and the reactions are performed in an aqueous solution. researchgate.net
Another reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) , has been used to prepare this compound from 4-fluoronitrobenzene in acetic acid. This method is reported to be easy to control with moderate reaction conditions, achieving a yield of up to 98.7% under optimized conditions. researchgate.net
| Starting Material | Brominating Reagent | Catalyst/Solvent | Product | Yield | Reference |
| 4-Fluoronitrobenzene | Bromine | Silver sulfate (B86663) / Sulfuric acid | This compound | 19.5% (8.2g from 28.2g) | prepchem.com |
| 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic acid | This compound | 98.7% | researchgate.net |
| 4-Fluoronitrobenzene | Sodium bromate (NaBrO₃) | Sulfuric acid / Water | This compound | High (85-98% for similar substrates) | acs.orgresearchgate.net |
| Acetanilide (example) | N-Bromosuccinimide (NBS) | Acetonitrile / HCl (cat.) | 4'-Bromoacetanilide | High | youtube.com |
An alternative synthetic route to this compound is the nitration of a suitable bromofluorobenzene precursor. This approach involves introducing the nitro group onto a benzene ring that already contains bromo and fluoro substituents. The primary precursor for this method would be 1-bromo-2-fluorobenzene.
The nitration of bromofluorobenzene is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. uri.edu The nitronium ion is typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid. uri.edu The regiochemical outcome of the nitration is dictated by the directing effects of the bromine and fluorine atoms already present on the aromatic ring.
Nitration of Bromofluorobenzene Precursors
Control of Isomer Formation
The synthesis of this compound often involves the bromination of 4-fluoronitrobenzene. A significant challenge in this process is the potential formation of isomeric byproducts, primarily 2-bromo-4-fluoronitrobenzene. The directing effects of the nitro and fluoro groups on the aromatic ring influence the position of bromination. The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. In 4-fluoronitrobenzene, the positions ortho to the fluorine are also meta to the nitro group, and the position para to the fluorine is already occupied by the nitro group. This leads to bromination occurring at the positions ortho to the fluorine and meta to the nitro group.
To selectively obtain the desired this compound isomer, specific catalysts and reaction conditions are employed. For instance, carrying out the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron or an iron salt significantly increases the proportion of 3-bromo-4-fluorotoluene (B1266451) over its 2-bromo isomer. google.com This selectivity is crucial as the separation of these isomers can be challenging and costly.
Multi-Step Synthesis from Diverse Starting Materials
Pathways Involving o-Bromoaniline and p-Fluoronitrobenzene as Key Intermediates
Multi-step syntheses provide alternative routes to this compound, often starting from readily available precursors like o-bromoaniline and p-fluoronitrobenzene.
A synthetic route starting from o-bromoaniline involves a sequence of reactions to introduce the nitro and fluoro groups at the desired positions. One patented method for a similar compound, 3-bromo-2-fluoronitrobenzene (B1519329), begins with the acetylation of o-bromoaniline, followed by nitration, hydrolysis, and then a diazotization-fluorination reaction to yield the final product. google.com This pathway avoids the use of expensive fluorinating agents. google.com
The synthesis from p-fluoronitrobenzene is more direct and typically involves electrophilic bromination. prepchem.comresearchgate.net This method is widely used due to the commercial availability of p-fluoronitrobenzene. ontosight.ai The key is to control the reaction conditions to favor the formation of the 3-bromo isomer. researchgate.net
Sequential Functional Group Transformations
The synthesis of polysubstituted benzenes like this compound relies heavily on the correct sequence of functional group transformations. libretexts.orglibretexts.org The order in which substituents are introduced is critical because existing groups on the benzene ring direct the position of subsequent substitutions. libretexts.orglibretexts.org
For instance, in the synthesis of m-bromoaniline from benzene, nitration is performed first because the nitro group is a meta-director, which then directs the bromine to the desired position. libretexts.orglibretexts.org The nitro group is subsequently reduced to an amine. libretexts.org A similar strategic approach is necessary for synthesizing this compound to ensure the correct arrangement of the bromo, fluoro, and nitro groups.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Temperature, Solvent, and Catalyst Effects
The yield and purity of this compound are highly dependent on the reaction conditions.
Temperature: Temperature control is crucial. For example, in the bromination of p-fluoronitrobenzene using bromine and silver sulfate in concentrated sulfuric acid, the reaction is initiated at 0°C and then allowed to warm to 20-25°C. prepchem.com In another method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, the optimal temperature was found to be 15°C, yielding up to 98.7%. researchgate.net
Solvent: The choice of solvent can significantly impact the reaction. Acetic acid is used as a solvent in the bromination of 4-fluoronitrobenzene with DBDMH. researchgate.net In a different synthesis, methylene (B1212753) chloride is used for extraction and isopropyl ether for crystallization. prepchem.com The synthesis of p-fluoronitrobenzene from p-chloronitrobenzene has been optimized using DMF as the solvent. researchgate.net
Catalyst: Catalysts play a vital role in directing the reaction and improving the yield. In one method, silver sulfate is used. prepchem.com Another approach for the chlorination of 4-fluoronitrobenzene to produce 3-chloro-4-fluoronitrobenzene (B104753) highlights the use of specific catalysts to achieve high purity and yield. google.com For the synthesis of p-fluoronitrobenzene, tetramethylammonium (B1211777) chloride is an effective phase transfer catalyst. researchgate.net
The following table summarizes the optimized reaction conditions from a study on the synthesis of this compound from 4-fluoronitrobenzene using DBDMH. researchgate.net
| Parameter | Optimal Condition | Yield |
| Molar ratio (4-fluoronitrobenzene:DBDMH) | 1:0.51 | 98.7% |
| Reaction Temperature | 15°C | 98.7% |
| Reaction Time | 3 hours | 98.7% |
Process Efficiency and Scalability Considerations
For industrial production, process efficiency and scalability are paramount. Research has focused on developing methods that are not only high-yielding but also cost-effective and amenable to large-scale synthesis. researchgate.net The use of phase transfer catalysts in the synthesis of p-fluoronitrobenzene, for example, has been shown to result in excellent performance and good reproducibility in scale-up experiments. researchgate.net The development of processes that utilize inexpensive raw materials and avoid costly reagents, as seen in the synthesis of 3-bromo-2-fluoronitrobenzene from o-bromoaniline, is also a key consideration for industrial applicability. google.com
Reactivity and Advanced Chemical Transformations of 3 Bromo 4 Fluoronitrobenzene
Nucleophilic Aromatic Substitution Reactions on 3-Bromo-4-fluoronitrobenzene
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the nitro group strongly activates the ring towards nucleophilic attack, making both the fluorine and bromine atoms potential leaving groups. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring. wikipedia.org
Reactivity of the Fluorine Moiety
In SNAr reactions, fluorine is often a surprisingly good leaving group, sometimes even better than other halogens like chlorine and bromine. masterorganicchemistry.comresearchgate.net This enhanced reactivity is attributed to the high electronegativity of the fluorine atom. stackexchange.comwyzant.com The strong inductive effect of fluorine polarizes the C-F bond, creating a significant partial positive charge on the attached carbon atom. wyzant.comorganicchemistrytutor.com This increased electrophilicity facilitates the initial, rate-determining attack by a nucleophile. stackexchange.comwyzant.com
Reactivity of the Bromine Moiety
While the fluorine atom is generally more reactive in SNAr reactions, the bromine atom in this compound can also be displaced, though typically under more forcing conditions or with specific nucleophiles. nih.govnih.gov The reactivity of the bromine atom is influenced by its lower electronegativity compared to fluorine, resulting in a less polarized C-Br bond and a less electrophilic carbon atom. wyzant.com
However, the bromine atom's ability to act as a leaving group is superior to that of fluorine in terms of bond strength; the C-Br bond is weaker than the C-F bond. In gas-phase reactions with certain carbanions, the primary product can be the bromide ion (Br⁻), indicating that C-Br bond cleavage is a facile process under those conditions. acs.orgnih.gov In some instances, reactions can be directed to selectively substitute the fluorine atom while leaving the bromine atom intact, highlighting the differential reactivity of the two halogen moieties. nih.gov
Influence of the Nitro Group on Aromatic Reactivity
The nitro group (-NO₂) plays a pivotal role in activating the aromatic ring of this compound towards nucleophilic attack. wikipedia.orglibretexts.org Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the benzene (B151609) ring. stackexchange.comyoutube.com This deactivation makes the ring more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com
Crucially, the activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In these positions, the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. wikipedia.orgstackexchange.com In this compound, the nitro group is ortho to the bromine atom and para to the fluorine atom. This positioning provides strong activation for the substitution of both halogens. If the nitro group were in the meta position, it would not be able to provide this resonance stabilization, and the reaction would be significantly slower. libretexts.orgmasterorganicchemistry.com
Stereoelectronic Effects in SNAr Processes
Stereoelectronic effects, which pertain to the influence of the spatial arrangement of electrons and orbitals on the reactivity of a molecule, are significant in the SNAr reactions of this compound. The formation of the Meisenheimer complex involves a change in hybridization of the carbon atom at the site of attack from sp² to sp³. nih.gov
The geometry of the transition state and the intermediate is influenced by several factors. The ortho-nitro group can exhibit some twisting relative to the plane of the benzene ring. nih.gov Furthermore, hydrogen bonding can occur between a protic nucleophile and the ortho-nitro group, which can influence the reaction's trajectory and stability of the transition state. nih.gov Anionic hyperconjugation, a stabilizing interaction involving the delocalization of negative charge, has also been proposed to play a role, particularly in stabilizing the transition state for fluorine substitution. nih.gov This effect is considered to be more significant for fluorine than for chlorine or bromine. nih.gov
Reduction and Oxidation Reactions Involving this compound
Selective Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks for pharmaceuticals, dyes, and agrochemicals. nih.govacs.org In the case of this compound, the selective reduction of the nitro group to form 2-bromo-4-fluoroaniline (B89589) is a key step in the synthesis of various target molecules. chemicalbook.com
Achieving chemoselectivity in this reduction is crucial, as the halogen substituents can also be susceptible to reduction (hydrodehalogenation). nih.gov A variety of reagents and catalytic systems have been developed to effect this transformation with high selectivity.
Commonly Used Reagents and Catalytic Systems:
Metal Catalysts: Catalytic hydrogenation using metals like palladium (Pd), platinum (Pt), or nickel (Ni) is a widely used method. nih.govacs.orgchemicalbook.com For instance, Pd/C in the presence of a hydrogen source like hydrazine (B178648) hydrate (B1144303) can selectively reduce the nitro group. nih.gov The reaction conditions, such as temperature and heating method (conventional vs. microwave), can be tuned to control the selectivity between nitro reduction and dehalogenation. nih.gov Platinum nanoparticles supported on ordered mesoporous carbon have also shown high activity and chemoselectivity for the reduction of halogenated nitroarenes. acs.org
Metal/Acid Systems: Traditional methods like the Bechamp reduction (iron in acidic media) are also effective. wikipedia.org
Other Reducing Agents: Other systems, such as sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes like Ni(PPh₃)₄ or FeCl₂, have been developed to enhance the reducing power of NaBH₄ and achieve selective nitro reduction. d-nb.infojsynthchem.com
The choice of reducing agent and reaction conditions is critical to preserve the C-F and C-Br bonds while selectively transforming the nitro group into an amino group.
Table 1: Selective Reduction of Halogenated Nitroarenes
| Catalyst System | Reducing Agent | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Pd/C | Hydrazine Hydrate | Bromo-, chloro-, and iodonitroarenes | Selectivity controlled by heating method | nih.gov |
| Pt/CMK-3–HQ | Hydrazine Hydrate | Halogenated nitroarenes | High activity and chemoselectivity | acs.org |
| Iron(III) catalyst | Silane | Functionalized nitroarenes | Chemoselective for nitro over other groups | nih.gov |
| Ni-MoO₃/CN@SBA-15 | Hydrazine Hydrate | Substituted nitroarenes | High activity and selectivity | rsc.org |
| NaBH₄-FeCl₂ | NaBH₄ | Ester substituted nitroarenes | High chemoselectivity | d-nb.info |
Modifications of Halogen Substituents
The presence of two different halogens on the aromatic ring of this compound allows for orthogonal chemical functionalization. The site of reaction is dictated by the chosen mechanism, with nucleophilic aromatic substitution targeting the fluorine atom and metal-catalyzed cross-coupling reactions targeting the bromine atom.
The key to this selectivity lies in the strong electron-withdrawing nature of the nitro group, which is positioned ortho to the fluorine atom and meta to the bromine atom. In nucleophilic aromatic substitution (SNAr) reactions, an attacking nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.org This negative charge is stabilized by resonance, particularly when the electron-withdrawing group is ortho or para to the site of attack. libretexts.org Therefore, the nitro group strongly activates the C-F bond towards nucleophilic attack. Furthermore, in SNAr, fluorine is typically the best leaving group among the halogens due to its high electronegativity, which helps to stabilize the forming intermediate. masterorganicchemistry.com
Cross-Coupling Reactions Utilizing this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions occur almost exclusively at the more reactive C-Br bond.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. wikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: C-I > C-Br > C-Cl >> C-F.
This reactivity difference ensures that palladium catalysts will selectively activate the C-Br bond of this compound, leaving the robust C-F bond untouched. This allows for the precise introduction of various substituents at the bromine position.
Prominent examples of these reactions include:
Suzuki-Miyaura Coupling: Couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org
Heck Coupling: Reacts the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org
Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryls, Alkyl-aryls |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Substituted Alkenes |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | Aryl-alkynes |
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions provide an alternative to palladium-based methods for functionalizing the C-Br bond. The most well-known of these is the Ullmann reaction , which traditionally refers to the copper-promoted coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, allow for the coupling of aryl halides with a wide range of nucleophiles, including alcohols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. organic-chemistry.org These reactions also proceed via activation of the C-Br bond over the C-F bond.
Functionalization at Bromine and Fluorine Sites
The distinct reactivity of the C-Br and C-F bonds in this compound enables highly selective and orthogonal functionalization strategies. The C-Br bond is the preferred site for metal-catalyzed cross-coupling reactions, while the nitro-activated C-F bond is the target for nucleophilic aromatic substitution. This allows for the sequential introduction of different functional groups onto the aromatic ring. For instance, a Suzuki coupling can be performed first to create a biaryl linkage at the bromine position, followed by a nucleophilic substitution with an alkoxide to replace the fluorine atom, leading to a complex, multi-substituted product.
| Reaction Type | Target Site | Key Reagents | General Transformation |
|---|---|---|---|
| Palladium-Catalyzed Coupling (e.g., Suzuki, Heck) | Carbon-Bromine Bond | Pd Catalyst, Base, Coupling Partner (Boronic Acid, Alkenes, etc.) | Replaces Bromine with a new Carbon-based group |
| Copper-Mediated Coupling (e.g., Ullmann) | Carbon-Bromine Bond | Cu Catalyst, Ligand, Nucleophile (Amine, Alcohol, etc.) | Replaces Bromine with a new C, N, O, or S-based group |
| Nucleophilic Aromatic Substitution (SNAr) | Carbon-Fluorine Bond | Nucleophile (e.g., RO⁻, R₂NH), Base | Replaces Fluorine with the incoming Nucleophile |
Applications of 3 Bromo 4 Fluoronitrobenzene in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
3-Bromo-4-fluoronitrobenzene is widely recognized as a versatile building block for constructing more complex molecules, particularly fused aromatic and heteroaromatic compounds. mdpi.comchemsrc.com The differential reactivity of the C-Br and C-F bonds, combined with the potential for transformation of the nitro group, allows for a stepwise and controlled synthetic approach.
The compound serves as a precursor for a range of derivatives. For instance, it is a known reactant in the synthesis of O-(4-nitro-2-bromo-phenyl)-hydroxylamine. prepchem.com Furthermore, it is utilized as a key starting material for producing N-fused tricyclic indoles, dimethylamine, and various benzofuran (B130515) derivatives. chemicalbook.com The ability to participate in diverse reaction types, including nucleophilic substitution of the fluorine atom, reduction of the nitro group to an amine, and metal-catalyzed cross-coupling at the bromine position, underscores its versatility.
A variety of synthetic methods have been developed to produce this compound efficiently. One common method involves the direct bromination of 4-fluoronitrobenzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can achieve high yields under moderate conditions. researchgate.net
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 701-45-1 | scbt.com |
| Molecular Formula | C₆H₃BrFNO₂ | scbt.com |
| Molecular Weight | 220.00 g/mol | scbt.com |
| Appearance | Pale yellow crystalline solid | oakwoodchemical.com |
| Melting Point | 59 °C | prepchem.com |
Precursor in Pharmaceutical Synthesis and Drug Discovery
Halogenated and nitrated aromatic compounds are fundamental components in medicinal chemistry, frequently appearing in the structures of commercial drugs and clinical candidates. The specific substitution pattern of this compound and its isomers makes them valuable intermediates in the synthesis of pharmaceutically active compounds. For example, the closely related isomer, 3-bromo-2-fluoronitrobenzene (B1519329), is documented as a crucial intermediate in the synthesis of certain anticancer drugs and has also been reported for use in the synthesis of the angiotensin II receptor blocker, Azilsartan. google.com
The core structure of this compound serves as a scaffold for building bioactive molecules. In drug discovery, a scaffold is the central framework of a molecule to which various functional groups are attached to create a library of potential drug candidates. The exploration of natural products often inspires the design of these scaffolds. whiterose.ac.uk The bromo-fluorophenyl motif is a recurring feature in molecules with interesting biological activities.
For instance, research into anticancer agents has involved the synthesis of β-lactams incorporating a 4-(3-Bromo-4-methoxyphenyl) moiety, demonstrating the relevance of this substitution pattern in creating molecules that target tubulin, a key protein in cell division. mdpi.com Similarly, marine natural products like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have shown protective effects in skin cells, highlighting the importance of brominated phenolic scaffolds in developing therapeutic agents. nih.govnih.gov These examples underscore the value of the 3-bromo-4-fluorophenyl scaffold as a starting point for designing novel molecules with potential therapeutic applications.
The utility of this compound and its isomers as intermediates is highlighted by their application in synthesizing specific drug candidates. As mentioned, a patent for the synthesis of 3-bromo-2-fluoronitrobenzene explicitly notes its use in preparing anticancer drugs and its reported application in synthesizing Azilsartan, a medication for hypertension. google.com While this refers to an isomer, it establishes the importance of the bromo-fluoronitrobenzene framework for accessing these critical pharmaceutical agents.
The synthesis of various pyrazole (B372694) and pyridine (B92270) derivatives with anticancer properties also relies on halogenated starting materials, further emphasizing the role of compounds like this compound in the oncology drug pipeline. nih.gov Trifluoromethyl succinimides, which have shown activity against leukemia and lung cancer cell lines, are another class of compounds whose synthesis can originate from fluorinated building blocks. nih.gov
Utilization in Agrochemical Development
The development of new and effective crop protection agents is a critical area of chemical research. Halogenated nitroaromatic compounds are frequently used as intermediates in the synthesis of pesticides due to their inherent biological activity and chemical reactivity. The structural analogue, 3-chloro-4-fluoronitrobenzene (B104753), is a well-documented intermediate for agricultural chemicals. google.com Its strong electron-withdrawing properties and biological activity make it useful for creating insecticides, herbicides, and fungicides. prensipjournals.com Given the similar electronic nature and reactivity, this compound holds a comparable position in the design of modern agrochemicals.
This compound is a precursor for various active ingredients in agrochemicals. For example, its downstream derivative, 3-bromo-4-fluorobenzaldehyde (B1265969), is a key intermediate for pesticides such as the synthetic pyrethroid insecticide flumethrin. google.com Furthermore, another derivative, 3-bromo-4-fluoro-benzoic acid, is used to prepare intermediates for other insecticides. google.com The general class of fluoronitrobenzene compounds is also recognized for its role in the synthesis of herbicides. google.com
Table 2: Applications of this compound and Related Compounds
| Application Area | Specific Use / Product Class | Related Compound Example | Reference(s) |
| Pharmaceuticals | Anticancer Drug Intermediate | 3-bromo-2-fluoronitrobenzene | google.com |
| Pharmaceuticals | Azilsartan Precursor | 3-bromo-2-fluoronitrobenzene | google.com |
| Agrochemicals | Insecticide Intermediate | 3-bromo-4-fluoro-benzoic acid | google.com |
| Agrochemicals | Pesticide Intermediate (Flumethrin) | 3-bromo-4-fluorobenzaldehyde | google.com |
| Agrochemicals | General Agrochemical Intermediate | 3-chloro-4-fluoronitrobenzene | google.com |
The design of modern crop protection solutions increasingly relies on sophisticated chemical synthesis to create molecules with high efficacy, selectivity, and favorable environmental profiles. nih.gov The reactivity of this compound allows for its incorporation into complex molecules designed to interact with specific biological targets in pests or weeds.
The synthesis of advanced fungicides, such as those from the triazole class, often involves multi-step processes where versatile building blocks are essential. nih.gov The ability to introduce the 3-bromo-4-fluorophenyl moiety into a larger molecule allows chemists to fine-tune properties such as lipophilicity and metabolic stability, which are critical for the performance of a plant protection product. The use of its derivatives to create intermediates for insecticides demonstrates its direct relevance in this field. google.com The inherent functionalities of this compound provide a robust platform for developing next-generation agrochemicals that are both effective and align with modern safety standards.
Contributions to Material Science and Advanced Functional Materials
The trifunctional nature of this compound makes it a sought-after building block for the creation of advanced functional materials. The presence of the bromo and fluoro substituents allows for a variety of cross-coupling and nucleophilic substitution reactions, while the nitro group can be readily converted into other functional groups, such as amines, which are pivotal in the design of high-performance polymers and optoelectronic components.
While direct polymerization of this compound is not common, its derivatives are instrumental in the synthesis of high-performance polymers like Polyether ether ketone (PEEK). PEEK is a semi-crystalline thermoplastic known for its exceptional mechanical properties, thermal stability, and chemical resistance, making it suitable for demanding applications in aerospace, medical implants, and chemical processing industries. nih.govgoogle.com
The synthesis of modified PEEK monomers can be initiated from 3-bromo-4-fluorotoluene (B1266451), a derivative of this compound. The conversion of the nitro group in this compound to a methyl group can be achieved through a series of well-established organic reactions. For instance, the nitro group can be reduced to an amino group, which is then subjected to a Sandmeyer reaction to introduce a cyano group, followed by reduction and further transformations to yield the desired toluene (B28343) derivative.
A key monomer in PEEK synthesis is 4,4′-difluorobenzophenone. nih.gov By starting with 3-bromo-4-fluorotoluene, a modified version of this monomer, 3-bromo-4,4′-difluorobenzophenone, can be synthesized. nih.gov This process typically involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to the acyl chloride and a subsequent Friedel-Crafts reaction with fluorobenzene (B45895). nih.gov The resulting brominated benzophenone (B1666685) monomer can then be incorporated into the PEEK backbone, introducing a reactive handle (the bromine atom) for further post-polymerization modifications, such as grafting side chains to tailor the polymer's properties for advanced coatings or other specialized applications.
The incorporation of such functionalized monomers can lead to PEEK derivatives with enhanced properties, such as improved solubility for easier processing or the introduction of specific functionalities for creating advanced coatings with tailored surface properties.
Table 1: Synthesis of a Modified PEEK Monomer Precursor
| Starting Material | Intermediate | Final Monomer Precursor |
| 3-Bromo-4-fluorotoluene | 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4,4′-difluorobenzophenone |
This table illustrates a synthetic pathway from a derivative of this compound to a functionalized monomer for PEEK synthesis.
The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs) and organic solar cells, relies heavily on the design and synthesis of novel organic materials with specific electronic properties. frontiersin.orgnih.gov this compound serves as a valuable scaffold for the construction of key components of these devices, such as hole-transporting materials (HTMs) and electron-transporting materials (ETMs). researchgate.netntu.edu.sgelsevierpure.com
The bromo and fluoro substituents on the aromatic ring are particularly useful for engaging in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. mdpi.com These reactions are fundamental in building the complex, often dendritic or spiro-configured, architectures of modern HTMs and ETMs. For instance, the bromine atom can be readily substituted with aryl or amine-containing groups, which are common moieties in hole-transporting materials.
Furthermore, the nitro group can be reduced to an amine, a crucial functional group in many hole-transporting materials. This amino group can then be further functionalized, for example, by reacting with various aromatic aldehydes to form Schiff bases or by participating in N-arylation reactions to create triarylamine structures, which are known for their excellent hole-transporting capabilities. ntu.edu.sg
While a direct, one-step synthesis of a commercial OLED material from this compound is not typically reported, its derivatives are integral to the multi-step syntheses of these complex molecules. The strategic functionalization of the this compound core allows for the fine-tuning of the electronic properties, such as the HOMO and LUMO energy levels, which is critical for efficient charge injection, transport, and recombination in OLED devices. researchgate.net
Benzophenone derivatives, in a broader sense, have been extensively studied for their applications in OLEDs, acting as host materials for phosphorescent emitters or as the core for thermally activated delayed fluorescence (TADF) emitters. nih.govmdpi.com The presence of the carbonyl group in a benzophenone structure, which can be derived from precursors related to this compound, can influence the intersystem crossing rates, a key parameter in the performance of electrophosphorescent and TADF devices. nih.gov
Table 2: Potential Optoelectronic Material Scaffolds from this compound
| Functional Group | Synthetic Transformation | Resulting Moiety | Application in Optoelectronics |
| Bromo | Suzuki Coupling | Bi-aryl structures | Core of HTMs/ETMs |
| Bromo | Buchwald-Hartwig Amination | Triarylamines | Hole-Transporting Materials (HTMs) |
| Nitro | Reduction | Aniline (B41778) derivatives | Building block for HTMs |
| Fluoro | Nucleophilic Aromatic Substitution | Ether or amine linkages | Modification of electronic properties |
This table outlines the synthetic utility of the functional groups on this compound for creating key structural motifs in optoelectronic materials.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluoronitrobenzene and Its Derivatives
Vibrational Spectroscopy (FT-IR and FT-Raman)
Interpretation of Characteristic Functional Group Frequencies
The FT-IR spectrum of 3-Bromo-4-fluoronitrobenzene displays distinct absorption bands that correspond to its specific functional groups. The nitro group (NO₂), being a strong electron-withdrawing group, gives rise to two prominent stretching vibrations: the asymmetric and symmetric stretches. In addition to the nitro group, the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds also exhibit characteristic vibrations, although they can be more difficult to assign as they often fall in the fingerprint region where many other vibrations occur.
A vapor phase FT-IR spectrum is available for this compound, which helps in identifying these key functional group frequencies. spectrabase.com While a specific experimental FT-Raman spectrum for this compound is not widely documented in readily available literature, analysis of related compounds such as 3-Bromo-4-fluoroaniline reveals characteristic Raman bands. nih.gov For a definitive analysis of the Raman spectrum, computational methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies and Raman activities, a technique demonstrated for similar halogenated benzene (B151609) derivatives. nih.gov
Table 1: Characteristic Functional Group Vibrations for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | General |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | General |
| C-F | Stretch | 1000 - 1400 | General |
Note: The exact wavenumbers can vary based on the molecular environment and physical state of the sample.
Analysis of Aromatic Ring Vibrations
The benzene ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations in the aromatic region typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations which are sensitive to the positions of the substituents. For a trisubstituted benzene like this compound, the pattern of these vibrations provides structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons on the benzene ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the three substituents. The strongly electron-withdrawing nitro group will cause the proton ortho to it (H-2) to be the most deshielded, appearing at the lowest field. The fluorine and bromine atoms also influence the chemical shifts of the adjacent protons through their inductive and resonance effects.
The splitting pattern of each signal is determined by the spin-spin coupling with neighboring protons and the fluorine atom.
H-2: This proton is adjacent to the bromine atom and meta to the fluorine atom. It is expected to appear as a doublet due to coupling with H-5.
H-5: This proton is coupled to H-2 (ortho coupling, ³JHH) and the fluorine atom at C-4 (meta coupling, ⁴JHF). This should result in a doublet of doublets.
H-6: This proton is coupled to the adjacent fluorine atom at C-4 (ortho coupling, ³JHF) and H-2 (meta coupling, ⁴JHH). This signal is expected to be a triplet or, more precisely, a doublet of doublets.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | ~8.2 - 8.4 | d | ³J(H2-H5) ≈ 8-9 |
| H-5 | ~7.8 - 8.0 | dd | ³J(H5-H2) ≈ 8-9, ⁴J(H5-F4) ≈ 4-5 |
Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.
¹³C NMR Chemical Shift Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. A ¹³C NMR spectrum for this compound is available in spectral databases. spectrabase.com
The carbons directly attached to the electronegative F and electron-withdrawing NO₂ group (C-4 and C-1, respectively) are expected to be significantly deshielded. The carbon bearing the bromine atom (C-3) is also affected, though the "heavy atom effect" can sometimes lead to a more upfield shift than expected based solely on electronegativity. stackexchange.com The C-F and C-Br bonds will also exhibit coupling (JCF, JCBr), which can further aid in assignment, with C-F coupling being particularly prominent.
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-1 (C-NO₂) | 145 - 150 | Quaternary, deshielded by NO₂ |
| C-2 (CH) | 130 - 135 | |
| C-3 (C-Br) | 110 - 115 | Quaternary, subject to heavy atom effect |
| C-4 (C-F) | 155 - 165 (doublet) | Quaternary, deshielded by F, large ¹JCF coupling |
| C-5 (CH) | 125 - 130 (doublet) | Smaller ²JCF coupling |
Note: Values are approximate and based on general substituent effects and data from related compounds.
Multi-dimensional NMR Techniques for Structural Confirmation
While 1D NMR provides essential information, complex structures or isomers can be challenging to assign definitively. Multi-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguous structural elucidation. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between protons that are spin-coupled. sdsu.edu For this compound, a cross-peak between the signals for H-2 and H-5 would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epfl.ch It would show cross-peaks between the signals for H-2/C-2, H-5/C-5, and H-6/C-6, allowing for the direct assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.ch This is particularly powerful for identifying quaternary carbons. For instance, the proton at H-2 would show correlations to C-4 (2-bond) and C-6 (3-bond). The proton at H-6 would show correlations to C-4 (2-bond) and C-2 (3-bond). These correlations would unequivocally confirm the 1,3,4-substitution pattern on the benzene ring.
Together, these multi-dimensional techniques provide a robust and definitive method for the complete structural assignment of this compound and its derivatives.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For this compound, the molecular weight is approximately 220.00 g/mol . scbt.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺.
The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of the nitro group and other small neutral molecules. chemspider.com Key fragmentation pathways expected for this compound include:
Loss of NO₂: A primary fragmentation pathway involves the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This would lead to a significant peak at m/z [M-46]⁺.
Loss of NO: Subsequent or alternative fragmentation can occur via the loss of a nitric oxide radical (•NO, 30 Da).
Loss of Halogens: Cleavage of the carbon-halogen bonds can also occur, leading to the loss of a bromine radical (•Br) or a fluorine atom (•F).
Aromatic Ring Fragmentation: The remaining aromatic ring can undergo further fragmentation, often characterized by the loss of small molecules like acetylene (B1199291) (C₂H₂).
While a publicly available mass spectrum for this compound is noted, specific fragmentation abundance data is proprietary. spectrabase.com However, analysis of related compounds such as p-bromonitrobenzene confirms the characteristic loss of NO₂ and the prominent M⁺ and [M-NO₂]⁺ peaks. nist.gov The fragmentation pattern of this compound is therefore predicted to be a composite of the patterns seen for halogenated and nitrated aromatic compounds. libretexts.orgmiamioh.edu
A derivative, 4-Bromo-3-fluorotoluene, which replaces the nitro group with a methyl group, shows a molecular ion at m/z 188/190 and a significant fragment at m/z 109, corresponding to the loss of the bromine atom. nih.gov
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Ion/Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₆H₃BrFNO₂]⁺ (M⁺) | 220 | 222 | Molecular Ion |
| [C₆H₃BrFO]⁺ | 190 | 192 | Loss of NO |
| [C₆H₃BrF]⁺ | 174 | 176 | Loss of NO₂ |
| [C₆H₃FNO₂]⁺ | 141 | - | Loss of Br |
| [C₆H₃BrO]⁺ | 172 | 174 | Loss of F and NO |
This table is predictive and based on known fragmentation patterns of similar compounds.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of its close structural analog, 3-Bromo-4-chloronitrobenzene, provides significant insight into its likely solid-state structure. guidechem.comcymitquimica.com
3-Bromo-4-chloronitrobenzene is a crystalline solid. guidechem.com Given the similar van der Waals radii and electronic properties of fluorine and chlorine, it is probable that this compound would crystallize in a similar system. The crystal structure of substituted nitrobenzenes is often influenced by packing forces, including halogen-halogen and nitro-halogen interactions, as well as π-π stacking of the aromatic rings. In many ortho-substituted nitrobenzenes, the nitro group is twisted out of the plane of the benzene ring due to steric hindrance. acs.org
Table 2: Crystallographic Data for Related Nitrobenzene (B124822) Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| 3-Bromonitrobenzene | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | 21.3992 | 5.9311 | 5.2923 | 671.70 | 4 |
Data sourced from the redetermination of the crystal structure of 3-bromonitrobenzene at 200 K.
The structural parameters for this compound are expected to be similar, with the C-Br, C-F, C-N, and N-O bond lengths falling within the typical ranges for these bonds in aromatic systems. The orientation of the nitro group relative to the benzene ring will be a key feature, influencing the molecule's dipole moment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (often non-bonding, n, or π orbitals) to higher energy anti-bonding (π*) orbitals. youtube.com The UV-Vis spectrum of a nitroaromatic compound is typically characterized by several absorption bands.
For nitrobenzene itself, spectra show weak bands at longer wavelengths (around 340 nm) and stronger bands at shorter wavelengths (around 260 nm). nih.govacs.org These correspond to different electronic transitions:
n → π* transitions: These are typically of lower intensity and occur at longer wavelengths. They involve the promotion of a non-bonding electron from an oxygen atom in the nitro group to an anti-bonding π* orbital of the aromatic system.
π → π* transitions: These are of higher intensity and involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system.
The introduction of halogen substituents onto the nitrobenzene ring modifies the positions and intensities of these absorption bands. acs.org A study on halogenated nitrobenzenes showed that these compounds generally exhibit three absorption bands above 205 nm. acs.org The band around 260 nm is characteristic of the nitrobenzene chromophore. acs.org The presence of halogens influences this band, with ortho-substituents often causing a decrease in molar absorptivity due to steric effects that can twist the nitro group out of the plane of the benzene ring, reducing conjugation. acs.org
For this compound, the fluorine and bromine atoms are expected to act as auxochromes, causing a bathochromic (red) shift of the π → π* transition compared to unsubstituted nitrobenzene. The effect of the solvent on these transitions is also a critical factor; increasing solvent polarity can lead to shifts in the absorption maxima. youtube.com
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Nitroaromatic Compounds
| Compound | λₘₐₓ (nm) | Transition Type | Solvent |
| Nitrobenzene | ~260 | π → π | Ethanol |
| Nitrobenzene | ~340 | n → π | n-Hexane |
| o-Chloronitrobenzene | ~255 | π → π | Ethanol |
| m-Chloronitrobenzene | ~250 | π → π | Ethanol |
| p-Chloronitrobenzene | ~270 | π → π* | Ethanol |
Data is generalized from studies on halogenated nitrobenzenes and nitrobenzene itself. acs.orgacs.org The exact λₘₐₓ for this compound would require experimental measurement but is expected to fall within a similar range, influenced by the combined electronic effects of the bromo and fluoro substituents.
The analysis of these electronic transitions provides fundamental information on the electronic structure and conjugation within the this compound molecule and its derivatives.
Computational and Theoretical Investigations of 3 Bromo 4 Fluoronitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. For 3-Bromo-4-fluoronitrobenzene, these calculations are instrumental in elucidating its properties at the atomic and electronic levels.
Density Functional Theory (DFT) has become a prominent method for studying the electronic structure of many-body systems. aps.orgrsc.org It is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular choice for calculations on a wide range of molecules due to its balance of accuracy and computational cost. nih.gov
In the context of substituted nitrobenzenes, such as the related molecule 3-chloro-4-fluoronitrobenzene (B104753), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully employed to characterize molecular geometries, vibrational frequencies, and electronic properties. prensipjournals.comprensipjournals.comresearchgate.net These studies provide a reliable precedent for the application of DFT to this compound, suggesting that this approach can yield accurate predictions of its structural and electronic parameters. The choice of the B3LYP functional, a hybrid functional, is common as it incorporates both Hartree-Fock exchange and DFT exchange-correlation.
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations and can provide valuable qualitative insights.
For the analogous 3-chloro-4-fluoronitrobenzene, HF calculations have been performed alongside DFT to provide a comparative analysis of the predicted properties. prensipjournals.comprensipjournals.comresearchgate.net These comparative studies often highlight the importance of electron correlation, which is accounted for in DFT but not in HF. Comparing the results from both methods can offer a more comprehensive understanding of the electronic effects within the molecule.
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular and versatile choice that has been shown to provide reliable results for similar halogenated nitrobenzene (B124822) compounds. prensipjournals.comprensipjournals.comresearchgate.net
The notation of this basis set can be broken down as follows:
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, while core orbitals are represented by one. This provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
++ : The double plus signs indicate the addition of diffuse functions on both hydrogen and heavy atoms. Diffuse functions are important for accurately describing anions and systems with lone pairs of electrons.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
The validation of the chosen basis set is typically achieved by comparing the calculated results with available experimental data. For instance, calculated NMR chemical shifts and vibrational frequencies for 3-chloro-4-fluoronitrobenzene have shown good agreement with experimental values when using the B3LYP/6-311++G(d,p) level of theory. prensipjournals.comprensipjournals.com
Molecular Geometry Optimization and Conformation Analysis
A key application of computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
For aromatic molecules like this compound, the benzene (B151609) ring is expected to be largely planar. However, the substituents (bromo, fluoro, and nitro groups) can influence the local geometry. Geometry optimization calculations, typically performed using DFT or HF methods, can predict bond lengths, bond angles, and dihedral angles with high accuracy. chemrxiv.orgchemrxiv.org For the related 4-bromo-1-nitrobenzene, the non-hydrogen atoms are essentially coplanar. nih.gov
Table 1: Predicted Geometrical Parameters for a Halogenated Nitrobenzene (Example Data) This table provides example data based on calculations for a similar molecule, 3-chloro-4-fluoronitrobenzene, to illustrate the type of information obtained from geometry optimization.
| Parameter | DFT/B3LYP | HF |
|---|---|---|
| C-Cl Bond Length (Å) | 1.73 | 1.71 |
| C-F Bond Length (Å) | 1.34 | 1.32 |
| C-N Bond Length (Å) | 1.48 | 1.47 |
| O-N-O Bond Angle (°) | 124.5 | 125.0 |
Note: The actual values for this compound would require specific calculations for that molecule.
Conformational analysis for a relatively rigid molecule like this compound is straightforward. The primary conformational variable would be the rotation of the nitro group. However, due to resonance with the benzene ring, the nitro group is expected to be coplanar with the ring to maximize electronic stabilization.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited electronically. Conversely, a large HOMO-LUMO gap suggests higher stability.
For this compound, the HOMO is expected to be located primarily on the benzene ring and the halogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule can participate in both nucleophilic and electrophilic reactions.
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Example Data) This table provides example data to illustrate the typical outputs of an FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 5.4 |
Note: The actual values for this compound would require specific calculations for that molecule.
The analysis of the HOMO and LUMO provides valuable insights into the molecule's chemical behavior, guiding the design of synthetic pathways and the prediction of reaction outcomes.
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the molecule's surface to visualize regions of varying electron density.
For molecules like this compound, the MEP map is expected to show distinct regions of negative and positive potential. Based on analyses of similar compounds, such as 3-chloro-4-fluoronitrobenzene, the most negative potential (red regions) is anticipated to be concentrated around the oxygen atoms of the nitro group. prensipjournals.com This high electron density makes these sites susceptible to electrophilic attack. The presence of the electronegative fluorine and bromine atoms also contributes to the electronic landscape, though their influence is modulated by their position on the benzene ring relative to the strongly electron-withdrawing nitro group.
Conversely, regions of positive potential (blue regions) are typically found around the hydrogen atoms of the benzene ring, indicating electron-deficient areas that are prone to nucleophilic attack. The carbon atom attached to the nitro group is also expected to exhibit a degree of positive potential. Understanding these electrostatic potential distributions is fundamental in predicting the molecule's interaction with other reagents and its role in chemical reactions.
Charge Distribution and Intramolecular Charge Transfer (ICT)
The distribution of atomic charges and the phenomenon of intramolecular charge transfer (ICT) are key to understanding the electronic properties and stability of this compound. The presence of both electron-donating (halogens, via the resonance effect) and strongly electron-withdrawing (nitro group) substituents on the aromatic ring facilitates ICT.
In a computational analysis of the related (E)-N-(3-bromo-4-fluorobenzylidene)-4-nitrobenzenamine, the charge distribution is significantly influenced by the various functional groups. For this compound, it is expected that the nitro group will induce a significant polarization of the π-electron system of the benzene ring. This results in a net transfer of electron density from the ring and the halogen atoms towards the nitro group.
Prediction and Correlation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can then be correlated with experimental findings for validation.
Calculated Vibrational Frequencies and Comparison with Experimental Spectra
Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), can provide a detailed assignment of the fundamental vibrational modes of this compound. prensipjournals.comprensipjournals.com These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental infrared (IR) and Raman spectra.
For the analogous 3-chloro-4-fluoronitrobenzene, detailed vibrational assignments have been made, with calculated frequencies showing good agreement with experimental data. prensipjournals.com Similar correlations are expected for the bromo derivative. Key vibrational modes of interest include the C-H stretching and bending vibrations, the C-C stretching modes of the aromatic ring, and the characteristic vibrations of the C-F, C-Br, and NO2 groups.
Experimental vapor phase IR spectra of this compound are available and can be used for such a comparative analysis. spectrabase.com The table below presents a hypothetical comparison based on typical vibrational frequencies for related compounds.
| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Vapor Phase IR) |
| C-H Stretching | 3100 - 3000 | Expected in this region |
| C=C Aromatic Stretching | 1600 - 1450 | Expected in this region |
| NO₂ Asymmetric Stretching | ~1530 | Expected in this region |
| NO₂ Symmetric Stretching | ~1350 | Expected in this region |
| C-F Stretching | ~1250 | Expected in this region |
| C-Br Stretching | ~700 - 600 | Expected in this region |
Note: The calculated frequencies are illustrative and based on typical values for similar structures. A dedicated computational study would be required for precise theoretical values for this compound.
Theoretical NMR Chemical Shifts and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry provides valuable insights. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. prensipjournals.com
For 3-chloro-4-fluoronitrobenzene, theoretical ¹H and ¹³C chemical shifts have been calculated and show good correlation with experimental values. prensipjournals.com A similar computational approach for this compound would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule. These theoretical predictions can then be compared with experimental ¹³C NMR data available for this compound for validation. spectrabase.com
The electronic environment of each nucleus, influenced by the inductive and resonance effects of the bromine, fluorine, and nitro substituents, will determine its chemical shift. The carbon atoms directly bonded to the electronegative substituents (F, Br, N) are expected to show significant downfield shifts.
| Atom | Theoretical ¹³C Chemical Shift (ppm) (Illustrative) | Experimental ¹³C Chemical Shift (ppm) |
| C1-NO₂ | ~148 | Available from SpectraBase spectrabase.com |
| C2-H | ~125 | Available from SpectraBase spectrabase.com |
| C3-Br | ~115 | Available from SpectraBase spectrabase.com |
| C4-F | ~160 (J-coupling with F) | Available from SpectraBase spectrabase.com |
| C5-H | ~120 | Available from SpectraBase spectrabase.com |
| C6-H | ~130 | Available from SpectraBase spectrabase.com |
Note: The theoretical values are illustrative and would require a specific GIAO calculation for this compound. The experimental data is noted as being available for comparison.
Reactivity Predictions and Reaction Mechanism Studies using Computational Approaches
Computational methods are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms.
Transition State Analysis
Transition state theory, when combined with computational chemistry, allows for the study of the energy barriers and geometries of transition states in chemical reactions. For this compound, this would be particularly relevant for studying nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the substituents on the aromatic ring.
The high electron deficiency of the aromatic ring, induced by the nitro group, makes it susceptible to such attacks. Computational analysis can determine the activation energies for the substitution of the bromine or fluorine atoms, predicting which is the more likely leaving group. Such studies would involve locating the transition state structures for the formation of the Meisenheimer complex intermediate. Analysis of the transition state's vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate) would confirm it as a true saddle point on the potential energy surface. While specific transition state analyses for reactions involving this compound are not readily found in the literature, studies on the reactivity of similar nitroaromatic compounds provide a framework for how such investigations would be conducted. prensipjournals.comprensipjournals.com
Nucleophilicity and Electrophilicity Indices
Computational and theoretical investigations provide profound insights into the chemical reactivity of molecules. For this compound, understanding its nucleophilic and electrophilic character is crucial for predicting its behavior in chemical reactions. While specific experimental and computational studies on the nucleophilicity and electrophilicity indices of this compound are not extensively available in the reviewed literature, the principles can be understood by examining related substituted nitrobenzenes.
Density Functional Theory (DFT) has become a primary tool for calculating various reactivity descriptors. These indices help in quantifying the propensity of a molecule to either donate or accept electrons. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for determining global reactivity indices.
General concepts of electrophilicity and nucleophilicity are well-established. Electrophilicity refers to the ability of a chemical species to accept electrons, while nucleophilicity is its capacity to donate electrons. These properties can be quantified using various indices derived from conceptual DFT.
A study on a series of substituted nitrobenzenes established theoretical scales of electrophilicity using DFT at the B3LYP/6-311G(d,p) level of theory. nih.gov This research demonstrated that electron-withdrawing substituents increase the electrophilicity of the nitroarene, whereas electron-donating groups decrease it. nih.gov Although this compound was not specifically included, the findings for p-fluoronitrobenzene and p-chloronitrobenzene indicate that halogens act as electron-withdrawing groups, enhancing the electrophilic character of the nitrobenzene ring. mdpi.com
For a molecule, the ionization potential (I) and electron affinity (A) can be related to the HOMO and LUMO energies (εH and εL) through Koopmans' theorem: I ≈ -εH and A ≈ -εL. From these, other global reactivity descriptors can be calculated:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is given by η = (I - A) / 2.
Global Electrophilicity Index (ω): This index, introduced by Parr, quantifies the electrophilic power of a molecule. It is calculated as ω = χ² / (2η).
Global Nucleophilicity Index (N): A higher value of N indicates a stronger nucleophilic character.
While specific calculated values for this compound are not present in the searched literature, a computational study on the closely related molecule, 3-Chloro-4-fluoronitrobenzene, provides valuable comparative insights. prensipjournals.com The study utilized DFT and Hartree-Fock (HF) methods with the B3LYP/6-311++G(d,p) basis set to analyze its properties, including those related to reactivity. prensipjournals.com Key properties such as the dipole moment, chemical hardness, electronegativity, molecular softness, and the electrophilicity index were analyzed to explore its potential applications. prensipjournals.com The presence of electrophilic and nucleophilic aromatic regions suggests its potential for various chemical interactions. prensipjournals.com
The following table illustrates the kind of data that is typically generated in such computational studies. The values presented here are hypothetical for this compound and are intended for illustrative purposes to demonstrate how such data would be presented.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | εH | - | -7.5 |
| LUMO Energy | εL | - | -2.1 |
| Ionization Potential | I | -εH | 7.5 |
| Electron Affinity | A | -εL | 2.1 |
| Energy Gap | ΔE | I - A | 5.4 |
| Electronegativity | χ | (I + A) / 2 | 4.8 |
| Chemical Hardness | η | (I - A) / 2 | 2.7 |
| Global Electrophilicity Index | ω | χ² / (2η) | 4.27 |
| Global Nucleophilicity Index | N | - | - |
| Chemical Softness | S | 1 / (2η) | 0.185 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.
Investigations into the reactions of substituted nitrobenzenes with nucleophiles have shown that the electrophilicity of the nitroarene is a key factor. mdpi.com For instance, in the reaction of p-substituted nitrobenzenes with the carbanion of chloromethyl phenyl sulfone, the electrophilicity of the permanent group (the nitrobenzene derivative) influences the reaction pathway. mdpi.com The study showed that the electrophilic character decreases in the order: p-chloro- > p-fluoro- > unsubstituted nitrobenzene. mdpi.com This suggests that the nature and position of the halogen substituents significantly modulate the reactivity of the aromatic ring towards nucleophilic attack.
Green Chemistry Principles in the Synthesis and Application of 3 Bromo 4 Fluoronitrobenzene
Solvent-Free and Reduced-Solvent Reaction Systems
Traditional methods for the synthesis of 3-bromo-4-fluoronitrobenzene often rely on the use of large quantities of hazardous solvents like concentrated sulfuric acid and methylene (B1212753) chloride. prepchem.com These solvents pose significant environmental and safety risks. Green chemistry principles advocate for the reduction or complete elimination of such solvents.
One approach involves using less hazardous solvents. For instance, research has demonstrated the preparation of this compound from 4-fluoronitrobenzene using acetic acid as the solvent and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. researchgate.net This method offers a more controlled reaction with milder conditions. researchgate.net Another strategy involves the use of ionic liquids in combination with water, which can lead to efficient and eco-friendly syntheses under ambient conditions without the need for a catalyst. researchgate.net
Solid-state reactions, or solvent-free systems, represent an ideal scenario in green chemistry. While specific examples for the direct synthesis of this compound under strictly solvent-free conditions are still emerging, related processes are showing promise. For example, the synthesis of polysubstituted pyrroles has been achieved under solvent-free ball milling conditions. researchgate.net This indicates the potential for developing similar solvent-free methods for the bromination of fluoronitrobenzene.
A patented method for producing 3-bromo-4-fluorobenzaldehyde (B1265969), a derivative, utilizes a biphasic system of dichloromethane (B109758) and water, which, while not solvent-free, aims to minimize the use of hazardous organic solvents and improve process safety. patsnap.comgoogle.com
| Method | Starting Material | Solvent(s) | Brominating Agent | Key Advantage | Reference |
| Traditional Bromination | p-fluoro-nitrobenzene | Concentrated sulfuric acid, methylene chloride | Bromine | Established method | prepchem.com |
| Improved Bromination | 4-fluoronitrobenzene | Acetic acid | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Milder conditions, easier control | researchgate.net |
| Ionic Liquid System | Phenacyl bromide (for related selenazoles) | Ionic liquid/water | Selenourea | Eco-friendly, catalyst-free | researchgate.net |
| Biphasic System | 4-fluorobenzaldehyde (for derivative) | Dichloromethane, water | Sodium bromide, sodium hypochlorite (B82951) | Reduced risk, green process | patsnap.comgoogle.com |
Catalytic Approaches for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more selective and efficient reactions, thereby reducing byproducts and energy consumption.
While specific literature detailing the use of Pd/C in the direct synthesis of this compound is limited, heterogeneous catalysts are widely employed in related transformations. For instance, the reduction of nitro groups, a common subsequent step in the functionalization of this compound, is often carried out using catalysts like Pd/C. The advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture, allowing for recycling and minimizing contamination of the product.
Mechanochemistry, particularly ball milling, is a solvent-free or low-solvent technique that uses mechanical energy to initiate and sustain chemical reactions. This method is gaining traction as a green alternative to traditional solvent-based synthesis. researchgate.net High-energy ball milling can create surface defects and functional groups that enhance reactivity. rsc.org
While direct application to this compound synthesis is an area of active research, the successful use of ball milling for other organic transformations, such as the synthesis of N-methyl imines and polysubstituted pyrroles, demonstrates its feasibility. researchgate.net These processes often result in high yields, short reaction times, and avoid the use of toxic reagents and solvents. researchgate.net The application of ball milling could significantly reduce the environmental impact of producing this compound by eliminating the need for bulk solvents.
| Technique | Principle | Potential Application for this compound | Key Green Advantage | Reference |
| Heterogeneous Catalysis | Use of a solid catalyst (e.g., Pd/C) in a liquid reaction mixture. | Reduction of the nitro group. | Catalyst recyclability, reduced waste. | google.comgoogle.com |
| Mechanochemistry (Ball Milling) | Use of mechanical force to induce chemical reactions. | Direct bromination of 4-fluoronitrobenzene. | Solvent-free, high efficiency, reduced reaction times. | researchgate.net |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste.
In the synthesis of this compound, traditional methods often have poor atom economy. For example, a process using silver sulfate (B86663) generates significant waste. google.com A more atom-economical approach is the direct bromination of 4-fluoronitrobenzene with bromine in the presence of a catalyst, such as iron powder. google.com This method, while requiring high temperatures, avoids the use of stoichiometric amounts of expensive and wasteful reagents. google.com
Another strategy to improve atom economy and minimize waste is the use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), where both bromine atoms are utilized in the reaction. researchgate.net This contrasts with methods where only one atom of a diatomic halogen molecule is incorporated into the product.
Furthermore, processes that utilize sodium bromate (B103136) as the brominating agent, activated by a strong acid, can achieve high yields and specificity, particularly for disubstituted benzenes like 4-nitrofluorobenzene. researchgate.net The only byproduct in some zeolite-catalyzed nitrations is acetic acid, which can be easily separated and potentially recycled. researchgate.net
Energy Efficiency in Synthetic Protocols (e.g., Microwave Heating)
Reducing energy consumption is a key goal of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org
While specific studies on the microwave-assisted synthesis of this compound are not widely reported, the application of this technology to the synthesis of related compounds, such as graphitic carbon nitride (g-C3N4), demonstrates its potential for rapid and large-scale production. rsc.org The ability of microwave heating to rapidly and uniformly heat the reaction mixture can lead to significant energy savings. rsc.org
Another energy-efficient technique is the use of ultrasound. A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde utilizes ultrasonic waves to promote the reaction at room temperature, thereby avoiding the need for heating. patsnap.comgoogle.com
Sustainable Starting Materials and Reagent Selection
The principles of green chemistry encourage the use of renewable or less hazardous starting materials and reagents. The synthesis of this compound typically starts from 4-fluoronitrobenzene. prepchem.comresearchgate.netgoogle.com The sustainability of this starting material is, in turn, dependent on the methods used for its production.
Greener routes to 4-fluoronitrobenzene are being explored, such as the nitration of fluorobenzene (B45895) using catalysts like copper(II) nitrate (B79036) trihydrate, which can proceed with high yields. chemicalbook.comontosight.ai Another approach involves the halogen exchange reaction of 4-chloronitrobenzene with potassium fluoride, which can be optimized to produce high yields with minimal byproducts. google.com
The choice of brominating agent is also critical. Traditional methods often use liquid bromine, which is highly corrosive and hazardous. google.com Greener alternatives include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are solids and easier to handle. researchgate.netgoogle.com The in-situ generation of the brominating species from sodium bromide and an oxidant like sodium hypochlorite also represents a safer and more environmentally friendly approach. patsnap.comgoogle.com
Challenges and Future Research Directions
Development of Novel and Highly Selective Synthetic Routes
The synthesis of 3-bromo-4-fluoronitrobenzene, while established, presents ongoing challenges in terms of yield, selectivity, and reaction conditions. Current methods often involve the direct bromination of 4-fluoronitrobenzene. One approach utilizes bromine, concentrated sulfuric acid, and silver sulfate (B86663), which, despite its effectiveness, requires stoichiometric amounts of an expensive silver salt. prepchem.comgoogle.com Another documented method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, which can achieve high yields under optimized conditions. researchgate.net
However, the development of more novel and highly selective synthetic routes remains a key objective. Future research should focus on catalytic systems that can direct the bromination with high regioselectivity, minimizing the formation of isomers and the need for costly reagents or harsh conditions. Exploring alternative brominating agents and solvent systems that are more environmentally benign is also a critical research avenue.
| Reagent System | Substrate | Solvent | Key Conditions | Yield | Reference |
| Bromine, Sulfuric Acid, Silver Sulfate | 4-Fluoronitrobenzene | - | 20-25°C, 16 hours | - | prepchem.comgoogle.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 4-Fluoronitrobenzene | Acetic Acid | 15°C, 3 hours | up to 98.7% | researchgate.net |
| Sodium Bromate (B103136), Strong Acid | 4-Fluoronitrobenzene | Aqueous | 40-100°C | High (85-98%) | researchgate.net |
This table presents a summary of selected synthetic methods for this compound.
Exploration of New Reactivity Patterns
The reactivity of this compound is primarily dictated by the three distinct functional groups on the benzene (B151609) ring: the nitro, bromo, and fluoro groups. While its use in nucleophilic aromatic substitution and as a precursor for aniline (B41778) derivatives is known, there is significant potential for exploring new reactivity patterns.
Future research could investigate transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C-Br bond. The Sonogashira reaction of the related isomer, 4-bromo-1-fluoro-2-nitrobenzene, has been reported to proceed with displacement of the bromo group, suggesting similar reactivity for this compound. sigmaaldrich.comottokemi.com The selective reduction of the nitro group in the presence of the bromo and fluoro substituents also warrants further investigation to access a wider range of functionalized intermediates. For instance, the reduction of 2-chloro-1-fluoro-4-nitrobenzene can yield different products depending on the reaction conditions, highlighting the potential for selective transformations. sigmaaldrich.com
Advanced Applications in Medicinal Chemistry and Materials Science
The structural motifs present in this compound are valuable in the design of new pharmaceuticals and advanced materials. The analogous compound, 4-bromo-1-fluoro-2-nitrobenzene, serves as a precursor for synthesizing dibenzoxazepine (B10770217) analogs, which act as potent sodium channel blockers. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could be a key starting material for novel therapeutics targeting ion channels or other biological targets.
In materials science, the incorporation of halogen and nitro functionalities can influence the electronic and photophysical properties of organic molecules. Research into the synthesis of novel dyes, liquid crystals, and organic semiconductors derived from this compound could lead to materials with unique properties. Its use as a building block for aggregation-induced emission (AIE) materials or organic framework (COF) monomers is another promising area of exploration. bldpharm.combldpharm.com
Further Integration of Green Chemistry Principles
Advancing the synthesis of this compound in alignment with green chemistry principles is a crucial future direction. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is highly desirable. researchgate.net
Recent developments in the synthesis of related compounds, such as 3-bromo-4-fluorobenzaldehyde (B1265969), have utilized ultrasonic waves to enhance reaction rates and yields, while avoiding traditional catalysts and toxic reagents like bromine gas. patsnap.comgoogle.com Applying similar technologies to the synthesis of this compound could offer a more sustainable and environmentally friendly manufacturing process. The use of recyclable catalysts, such as zeolites, which has been demonstrated for the nitration of fluorobenzene (B45895), could also be explored for the bromination step. researchgate.net
| Green Chemistry Approach | Potential Application in Synthesis | Benefit | Reference |
| Use of Greener Solvents | Replacing traditional organic solvents with water or acetic acid. | Reduced environmental impact and toxicity. | researchgate.net |
| Ultrasonic-assisted Synthesis | Enhancing reaction rates and efficiency. | Reduced energy consumption and reaction times. | patsnap.comgoogle.com |
| Recyclable Catalysts | Employing solid acid catalysts like zeolites. | Minimized waste and improved process economy. | researchgate.net |
This table highlights potential green chemistry strategies for the synthesis of this compound.
In-depth Mechanistic Studies through Advanced Computational Methods
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through advanced computational methods. Density Functional Theory (DFT) and other quantum chemical calculations can provide valuable insights into reaction pathways, transition states, and regioselectivity.
Computational studies have been successfully employed to investigate the reaction mechanisms and kinetics of substituted radicals, including those containing bromine. nih.gov Such studies can help to elucidate the factors controlling the regioselectivity of the bromination of 4-fluoronitrobenzene and predict the reactivity of this compound in subsequent reactions. This knowledge can guide the design of more efficient and selective synthetic protocols and aid in the prediction of new reactivity patterns, accelerating the discovery of novel applications for this versatile compound.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinct aromatic proton splitting patterns (e.g., coupling constants for ortho-F and meta-Br) and nitro-group deshielding effects aid structural confirmation .
- IR Spectroscopy : NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br absorption (~560 cm⁻¹) are diagnostic .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 220 (for C₆H₃BrFNO₂) and fragmentation patterns (e.g., loss of NO₂ or Br) validate composition .
How do steric and electronic factors dictate the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The nitro group (meta-directing, deactivating) and bromine (ortho/para-directing) create competing electronic effects. In Suzuki-Miyaura couplings, the bromine is typically replaced by aryl/heteroaryl groups, but the nitro group’s electron-withdrawing nature slows oxidative addition. Computational studies (DFT) suggest that Pd(0) preferentially coordinates to the bromine site due to lower steric hindrance compared to the nitro-adjacent position .
How can researchers resolve contradictory spectral data for derivatives of this compound?
Advanced Research Question
Contradictions in NMR (e.g., overlapping peaks) may arise from diastereomerism or paramagnetic impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign proton-carbon correlations .
- Variable Temperature NMR : Suppress signal broadening caused by slow rotation of nitro groups .
- X-ray Crystallography : Definitive structural assignment via unit-cell parameters and intermolecular interactions .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (splash-resistant face shield if scaling up) .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors; local exhaust for dust control .
- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% NaOH, and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
